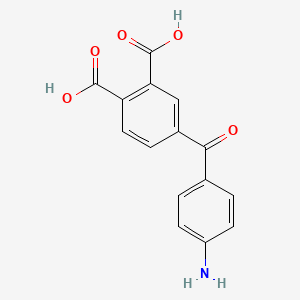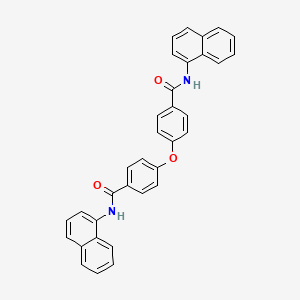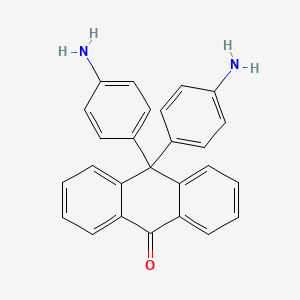![molecular formula C46H32N6O2 B3825545 4,4'-{1,4-phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]}dianiline CAS No. 86386-79-0](/img/structure/B3825545.png)
4,4'-{1,4-phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]}dianiline
Übersicht
Beschreibung
4,4'-{1,4-phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]}dianiline, commonly referred to as PPDQ, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PPDQ belongs to the family of quinoxaline-based compounds, which are known for their diverse biological activities and potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of PPDQ is complex and not fully understood. However, studies have shown that PPDQ interacts with cellular proteins and enzymes, leading to changes in cellular signaling pathways. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PPDQ has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, PPDQ has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that PPDQ can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPDQ is its versatility. PPDQ can be easily synthesized in large quantities and has been shown to exhibit a wide range of biological activities. This makes it an ideal candidate for use in a variety of laboratory experiments.
However, there are also some limitations associated with the use of PPDQ in laboratory experiments. For example, PPDQ is highly insoluble in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of PPDQ is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many exciting future directions for research on PPDQ. One area of research that is currently being explored is the development of new materials for use in electronic and optoelectronic devices. PPDQ and its derivatives have shown great promise in this area due to their excellent charge transport properties.
Another area of research that is gaining attention is the potential use of PPDQ as an anticancer agent. Further studies are needed to fully understand the mechanism of action of PPDQ and to determine its efficacy in vivo.
In addition to these areas of research, there are also many other potential applications for PPDQ that have yet to be explored. As our understanding of the properties and behavior of PPDQ continues to grow, it is likely that new and exciting applications will emerge.
Wissenschaftliche Forschungsanwendungen
PPDQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new materials for electronic and optoelectronic devices. PPDQ and its derivatives have been shown to exhibit excellent charge transport properties, making them ideal candidates for use in organic electronic devices such as solar cells and field-effect transistors.
In addition to its electronic properties, PPDQ has also been investigated for its potential as an anticancer agent. Studies have shown that PPDQ exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of PPDQ involves the induction of apoptosis, or programmed cell death, in cancer cells. This makes PPDQ a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-[3-[4-[7-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]-2-phenylquinoxalin-6-yl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N6O2/c47-33-15-19-35(20-16-33)53-37-23-25-39-41(27-37)51-45(43(49-39)29-7-3-1-4-8-29)31-11-13-32(14-12-31)46-44(30-9-5-2-6-10-30)50-40-26-24-38(28-42(40)52-46)54-36-21-17-34(48)18-22-36/h1-28H,47-48H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFRHSHMZWCQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)C6=NC7=C(C=CC(=C7)OC8=CC=C(C=C8)N)N=C6C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145133 | |
| Record name | 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-{4-[7-(4-Aminophenoxy)-3-phenyl-2-quinoxalinyl]phenyl}-2-phenyl-6-quinoxalinyl)oxy]phenylamine | |
CAS RN |
86386-79-0 | |
| Record name | 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1H-benzimidazol-1-ylmethyl)amino]benzoic acid](/img/structure/B3825465.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B3825472.png)
![4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-6-morpholin-4-ylpyrimidin-2-amine](/img/structure/B3825477.png)
![4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
![3'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazole](/img/structure/B3825486.png)
![7-methyl-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3825510.png)
![[1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3825516.png)

![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)

![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)

![4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3825557.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)